N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a chemical compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 2-chloroacetyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.
Condensation reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Cyclization reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., acids or bases for cyclization reactions). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an N-substituted derivative, while condensation with an aldehyde would produce a hydrazone .
Scientific Research Applications
N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Materials Science: It is used in the preparation of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloroacetyl and carbohydrazide moieties may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide: A closely related compound with similar chemical properties and applications.
N-(2-chloroacetyl)-benzothiophene-2-carbohydrazide: Another similar compound with a different substitution pattern on the benzothiophene ring.
Uniqueness
N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURWSYIMFOIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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